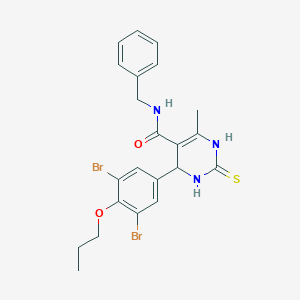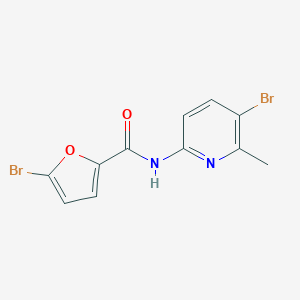
N~5~-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyrimidine ring, a thioxo group, and multiple substituents, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Bromination: The dibromo substituents can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Propoxylation: The propoxy group can be added through an etherification reaction using propyl bromide and a base.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~5~-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine substituents or to convert the thioxo group to a thiol.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Coupling Reactions: Palladium catalysts, base, and appropriate ligands
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while substitution of the bromine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Research: The compound could be used to study the effects of specific structural features on biological activity.
Mechanism of Action
The mechanism of action of N5-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE would depend on its specific application. In medicinal chemistry, for example, the compound might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(3,5-dibromo-4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- N-benzyl-4-(3,5-dibromo-4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Uniqueness
N~5~-BENZYL-4-(3,5-DIBROMO-4-PROPOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific combination of substituents on the pyrimidine ring also contributes to its distinct properties.
Properties
Molecular Formula |
C22H23Br2N3O2S |
|---|---|
Molecular Weight |
553.3 g/mol |
IUPAC Name |
N-benzyl-4-(3,5-dibromo-4-propoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H23Br2N3O2S/c1-3-9-29-20-16(23)10-15(11-17(20)24)19-18(13(2)26-22(30)27-19)21(28)25-12-14-7-5-4-6-8-14/h4-8,10-11,19H,3,9,12H2,1-2H3,(H,25,28)(H2,26,27,30) |
InChI Key |
RKCBSIQTRJFVII-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C2C(=C(NC(=S)N2)C)C(=O)NCC3=CC=CC=C3)Br |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C2C(=C(NC(=S)N2)C)C(=O)NCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B315628.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-propionylthiourea](/img/structure/B315634.png)
![N-(5-bromo-6-methyl-2-pyridinyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B315636.png)






![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B315647.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B315648.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B315650.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B315654.png)

